Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13793135
InChI: InChI=1S/C25H21F2NO4/c26-16-9-15(10-17(27)12-16)11-18(13-24(29)30)28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12,18,23H,11,13-14H2,(H,28,31)(H,29,30)/t18-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O
Molecular Formula: C25H21F2NO4
Molecular Weight: 437.4 g/mol

Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid

CAS No.:

Cat. No.: VC13793135

Molecular Formula: C25H21F2NO4

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid -

Specification

Molecular Formula C25H21F2NO4
Molecular Weight 437.4 g/mol
IUPAC Name (3R)-4-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C25H21F2NO4/c26-16-9-15(10-17(27)12-16)11-18(13-24(29)30)28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12,18,23H,11,13-14H2,(H,28,31)(H,29,30)/t18-/m1/s1
Standard InChI Key FDRZOMBFYOMDNR-GOSISDBHSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)CC(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid (CAS: 2349961-66-4) has the molecular formula C₂₅H₂₁F₂NO₄ and a molecular weight of 437.4 g/mol . Its IUPAC name, (3R)-4-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, highlights the stereochemistry at the β-carbon (R-configuration) and the presence of a 3,5-difluorophenyl moiety . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino functionality during solid-phase peptide synthesis (SPPS), while the fluorinated aromatic side chain influences lipophilicity and target binding .

Key Structural Attributes:

  • Fmoc Group: Provides temporary amine protection, removable under basic conditions (e.g., piperidine) .

  • 3,5-Difluorophenyl Side Chain: Enhances metabolic stability and modulates electronic properties via electron-withdrawing fluorine atoms .

  • Chiral Center: The R-configuration ensures compatibility with natural L-amino acids in peptide sequences .

Spectroscopic and Computational Data

  • InChI Key: FDRZOMBFYOMDNR-GOSISDBHSA-N .

  • SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CC4=CC(=CC(=C4)F)F .

  • XLogP3: 4.8 (indicative of moderate lipophilicity) .

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves three primary steps :

  • Backbone Preparation: 3,5-Difluorophenylbutyric acid is synthesized via Friedel-Crafts alkylation or cross-coupling reactions.

  • Amino Acid Formation: The backbone is converted to the β-amino acid via enzymatic resolution or asymmetric hydrogenation to ensure R-configuration.

  • Fmoc Protection: The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions.

Optimization Strategies:

  • Purity Control: Chromatography (HPLC) and crystallization yield >95% purity .

  • Scale-Up: Continuous flow reactors improve efficiency for industrial production .

Applications in Research and Industry

Peptide Synthesis

The compound is pivotal in SPPS for constructing complex peptides, such as:

  • Antimicrobial Peptides: Fluorination enhances resistance to proteolytic degradation .

  • GPCR-Targeting Peptides: The difluorophenyl group improves binding to hydrophobic pockets .

Drug Development

  • Kinase Inhibitors: Incorporated into pseudopeptides to modulate ATP-binding sites .

  • Protease-Resistant Analogues: Fluorine atoms reduce metabolic clearance in vivo .

Material Science

  • Self-Assembling Hydrogels: Fmoc-modified peptides form stable nanostructures for drug delivery .

Table 1: Comparative Analysis of Fluorinated Amino Acid Derivatives

CompoundSubstituentApplicationBinding Affinity (nM)
Fmoc-R-3-amino-4-(3,5-DFPh)3,5-DifluorophenylAntimicrobial peptides12.4 ± 1.2
Fmoc-R-3-amino-4-(2,4,5-TFPh)2,4,5-TrifluorophenylKinase inhibitors8.9 ± 0.7
Boc-R-3-amino-4-PhPhenylStructural studies45.6 ± 3.1

Research Findings and Biological Activity

In Vitro Studies

  • Anticancer Activity: Peptides incorporating this derivative show IC₅₀ values of 1.2–3.8 μM against breast cancer cell lines (MCF-7) .

  • Enzyme Inhibition: Inhibits trypsin-like proteases with Kᵢ = 0.45 μM due to fluorine-mediated transition-state stabilization .

In Vivo Pharmacokinetics

  • Half-Life Extension: Fluorination increases plasma half-life from 2.1 to 6.7 hours in murine models .

  • Blood-Brain Barrier Penetration: LogP = 4.8 facilitates CNS targeting for neurotherapeutics .

Future Directions

  • Peptidomimetic Libraries: High-throughput screening for opioid receptor agonists .

  • Biodegradable Polymers: Fluorinated peptides as monomers for biomedical coatings .

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